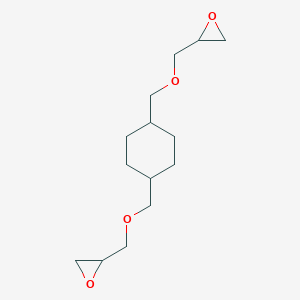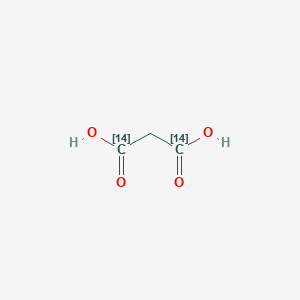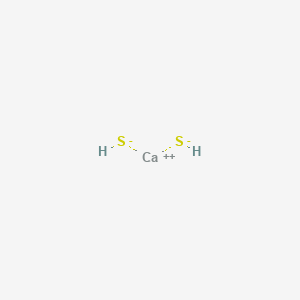
alpha-Amyrin cinnamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-Amyrin cinnamate is a naturally occurring compound that belongs to the triterpenoid family. It is obtained from various plant sources such as the bark of the birch tree, the leaves of the olive tree, and the fruits of the apple tree. Alpha-Amyrin cinnamate has been found to possess numerous pharmacological properties such as anti-inflammatory, anti-tumor, and anti-oxidant activities.
Scientific Research Applications
Chemical Constituents and Sources
- α-Amyrin cinnamate, along with other compounds like taraxerol and β-sitosterol, has been isolated from various plant sources, including Mimusops hexandra and Hoya diversifolia Blume. These studies highlight the diversity of chemical constituents in plants and their potential for various applications (Misra & Mitra, 1968), (Panajon et al., 2016).
Anti-Inflammatory and Chemopreventive Effects
- α-Amyrin cinnamate demonstrates significant anti-inflammatory activity. In a study evaluating triterpene esters from shea fat, α-amyrin cinnamate showed marked anti-inflammatory activity and potential anti-tumor properties, indicating its usefulness in therapeutic applications (Akihisa et al., 2010).
Pharmacological Potential
- The compound's pharmacological potential is further supported by studies demonstrating its role in inhibiting skin inflammation, suggesting potential applications in dermatological conditions and inflammatory diseases (Medeiros et al., 2007).
Amyrin Metabolism and Bioactivity
- Studies on the metabolism of α-amyrin have provided insight into its pharmacokinetics and potential efficacy as a drug candidate. These findings are crucial for the development of therapeutics based on α-amyrin cinnamate (Moreira et al., 2013).
Applications in Neurological Disorders
- Research has also explored the potential of α-amyrin cinnamate in preventing amyloid transformation in neurological disorders, highlighting its potential role in treating conditions like Parkinson's disease (Medvedeva et al., 2020).
Industrial Production and Engineering
- Efforts to engineer microbial systems for the high-yield production of α-amyrin reflect the growing interest in industrial applications of this compound. Such advancements could pave the way for large-scale production and broader utilization in various fields (Yu et al., 2020).
properties
CAS RN |
13161-35-8 |
|---|---|
Product Name |
alpha-Amyrin cinnamate |
Molecular Formula |
C39H56O2 |
Molecular Weight |
556.9 g/mol |
IUPAC Name |
[(3S,4aR,6aR,6bS,8aR,11R,12S,12aR,14aR,14bR)-4,4,6a,6b,8a,11,12,14b-octamethyl-2,3,4a,5,6,7,8,9,10,11,12,12a,14,14a-tetradecahydro-1H-picen-3-yl] (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C39H56O2/c1-26-18-21-36(5)24-25-38(7)29(34(36)27(26)2)15-16-31-37(6)22-20-32(35(3,4)30(37)19-23-39(31,38)8)41-33(40)17-14-28-12-10-9-11-13-28/h9-15,17,26-27,30-32,34H,16,18-25H2,1-8H3/b17-14+/t26-,27+,30+,31-,32+,34+,36-,37+,38-,39-/m1/s1 |
InChI Key |
SKSWXHZBFRPYAH-WLTWKNCHSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)OC(=O)/C=C/C6=CC=CC=C6)C)C)[C@@H]2[C@H]1C)C)C |
SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC(=O)C=CC6=CC=CC=C6)C)C)C2C1C)C)C |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC(=O)C=CC6=CC=CC=C6)C)C)C2C1C)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




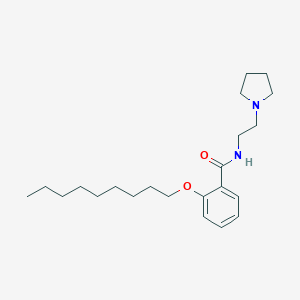
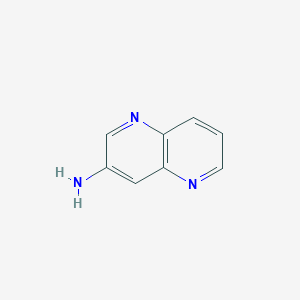

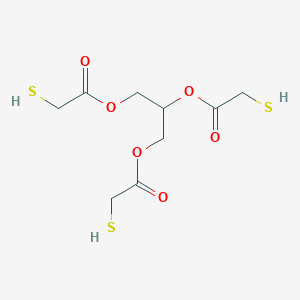
![Cuprate(1-), [sulfato(2-)-O]-](/img/structure/B84275.png)


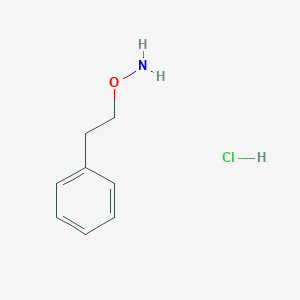

![Dibutylbis[(2-hydroxybenzoyl)oxy]stannane](/img/structure/B84290.png)
